

Fluorescein-PEG2-Azide: A Comprehensive Technical Guide for Bioconjugation

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Compound of Interest

Compound Name: Fluorescein-PEG2-Azide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features and applications of **Fluorescein-PEG2-Azide**, a versatile fluorescent labeling reagent crucial for a wide range of bioconjugation applications. This document provides a detailed overview of its properties, experimental protocols for its use in "click chemistry," and visual representations of key workflows to empower researchers in their scientific endeavors.

Core Features of Fluorescein-PEG2-Azide

Fluorescein-PEG2-Azide is a heterobifunctional molecule that integrates three key components: a fluorescent reporter (fluorescein), a polyethylene glycol (PEG) spacer, and a reactive azide group. This combination of features makes it an invaluable tool for the precise and efficient labeling of biomolecules.

- **Fluorescein Moiety:** As a widely recognized green fluorescent dye, fluorescein provides a robust and sensitive method for detection in various applications, including fluorescence microscopy and flow cytometry.
- **PEG2 Spacer:** The short diethylene glycol spacer enhances the water solubility of the molecule. This hydrophilic linker also reduces steric hindrance during conjugation, allowing for more efficient labeling of target biomolecules.

- **Azide Group:** The terminal azide (N_3) group is a key component for bioorthogonal chemistry. It allows for a highly specific and efficient covalent reaction with alkyne-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This bioorthogonal nature ensures that the labeling reaction is highly selective and does not interfere with native biological functional groups.

These features make **Fluorescein-PEG2-Azide** a powerful reagent for tracking and monitoring drugs in living systems, providing valuable insights into their distribution, efficacy, pharmacokinetics, and pharmacodynamics.[\[1\]](#)

Quantitative Data

The following table summarizes the key quantitative properties of **Fluorescein-PEG2-Azide**:

Property	Value
Molecular Formula	$C_{27}H_{25}N_5O_7S$
Molecular Weight	563.6 g/mol [2]
CAS Number	1146195-72-3 [2]
Excitation Maximum (λ_{ex})	~494 nm [2]
Emission Maximum (λ_{em})	~517 nm [2]
Purity	Typically $\geq 95\%$ - 96% [2]
Solubility	Soluble in DMSO, DMF, DCM [2] [3]
Storage Conditions	-20°C, protected from light [2]

Experimental Protocols

The primary application of **Fluorescein-PEG2-Azide** is the labeling of alkyne-modified biomolecules via copper(I)-catalyzed click chemistry. Below are detailed protocols for the preparation of reagents and the labeling of proteins and cells.

Preparation of Stock Solutions

- **Fluorescein-PEG2-Azide** Stock Solution: Dissolve **Fluorescein-PEG2-Azide** in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM. Store any unused stock solution at -20°C, protected from light.
- Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 100 mM stock solution of CuSO₄ in deionized water.
- Ligand (THPTA or TBTA) Stock Solution:
 - Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 200 mM stock solution in deionized water. THPTA is recommended for reactions in aqueous buffers due to its high water solubility.
 - Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA): Prepare a 10 mM stock solution in DMSO.
- Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh for each experiment as it is prone to oxidation.

Protocol for Labeling Alkyne-Modified Proteins

This protocol describes the general procedure for labeling a protein that has been previously modified to contain an alkyne group.

Materials:

- Alkyne-modified protein in an amine-free buffer (e.g., PBS)
- **Fluorescein-PEG2-Azide** stock solution (10 mM in DMSO)
- CuSO₄ stock solution (100 mM)
- THPTA stock solution (200 mM)
- Sodium Ascorbate stock solution (100 mM, freshly prepared)
- Purification column (e.g., desalting column)

Procedure:

- In a microcentrifuge tube, combine the alkyne-modified protein with a 4-50 molar excess of the **Fluorescein-PEG2-Azide** stock solution.
- Add the THPTA ligand to the reaction mixture.
- Add the CuSO₄ solution.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
- Purify the labeled protein from excess reagents using a desalting column or dialysis.

Protocol for Fixed-Cell Labeling

This protocol is for labeling fixed cells that have been metabolically engineered to incorporate an alkyne-containing molecule into their biomolecules.

Materials:

- Fixed cells on coverslips
- Phosphate-buffered saline (PBS)
- "Click" reaction cocktail (prepare immediately before use)
- Nuclear counterstain (e.g., DAPI) (optional)
- Mounting medium

"Click" Reaction Cocktail Preparation (per coverslip):

- To a microcentrifuge tube, add the following in order:
 - PBS to the final volume

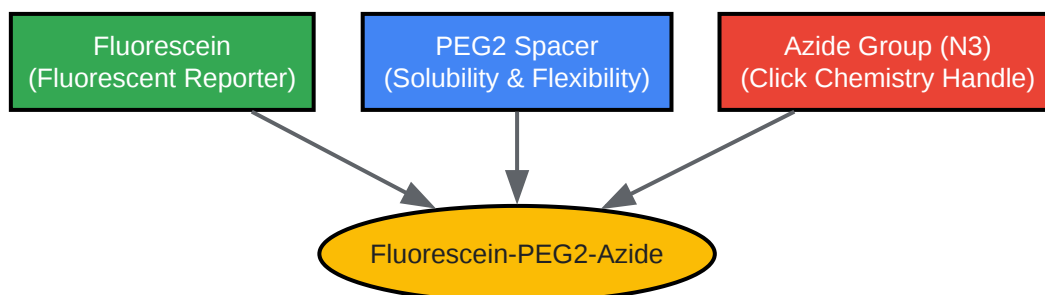
- **Fluorescein-PEG2-Azide** stock solution (final concentration 1-10 μM)
- CuSO_4 solution (final concentration 100-200 μM)
- THPTA solution (final concentration 500 μM - 1 mM)
- Sodium ascorbate solution (final concentration 1-2 mM)
- Vortex briefly to mix.

Procedure:

- Wash the fixed cells twice with PBS.
- Add the freshly prepared "click" reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[\[2\]](#)
- Remove the reaction cocktail and wash the cells three times with PBS.[\[2\]](#)
- (Optional) Incubate the cells with a nuclear counterstain such as DAPI for 5-10 minutes. Wash twice with PBS.[\[2\]](#)
- Mount the coverslips on microscope slides using an appropriate mounting medium and image using a fluorescence microscope with a suitable filter set for fluorescein.[\[2\]](#)

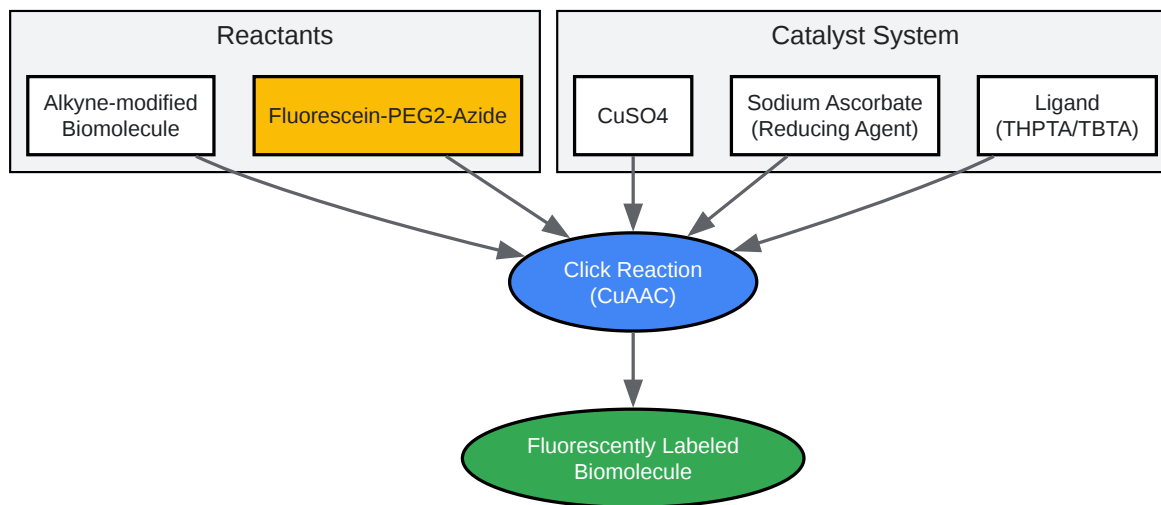
Mandatory Visualizations

The following diagrams illustrate the key logical relationships and experimental workflows associated with the use of **Fluorescein-PEG2-Azide** for bioconjugation.



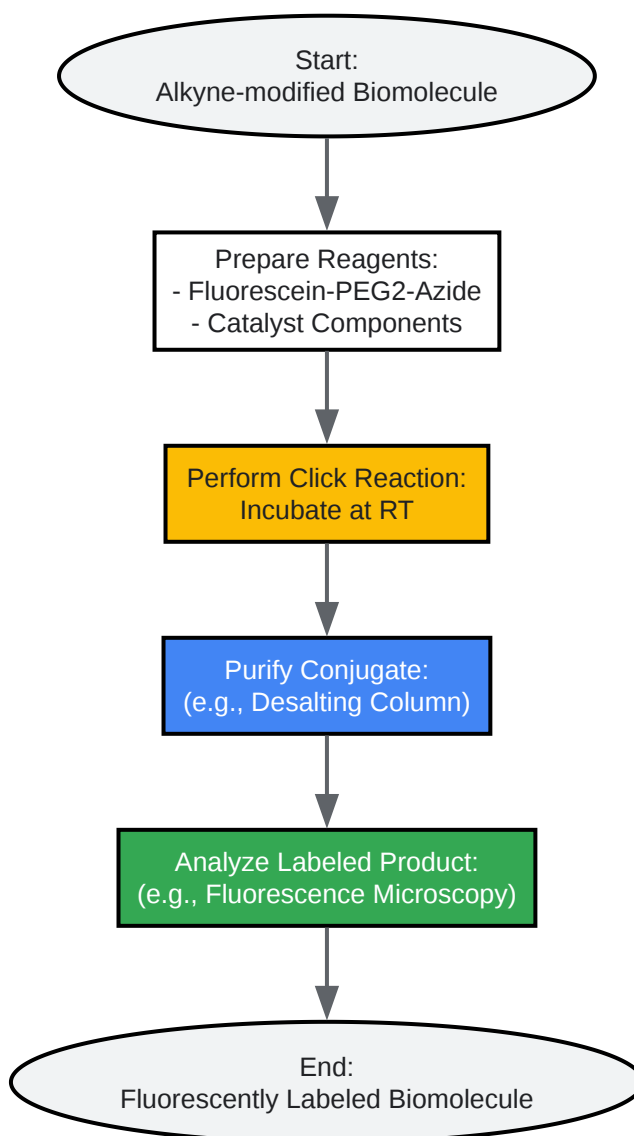
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Caption: Core components of the **Fluorescein-PEG2-Azide** molecule.



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Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.



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Caption: General experimental workflow for bioconjugation.

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